molecular formula C16H14ClN5OS2 B14988873 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B14988873
M. Wt: 391.9 g/mol
InChI Key: XRVNTVAGNICXTC-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 2 with a (3-methylbenzyl)sulfanyl group and at position 4 with a carboxamide linkage to a 5-methyl-1,3,4-thiadiazol-2-yl moiety.

Properties

Molecular Formula

C16H14ClN5OS2

Molecular Weight

391.9 g/mol

IUPAC Name

5-chloro-2-[(3-methylphenyl)methylsulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C16H14ClN5OS2/c1-9-4-3-5-11(6-9)8-24-15-18-7-12(17)13(19-15)14(23)20-16-22-21-10(2)25-16/h3-7H,8H2,1-2H3,(H,20,22,23)

InChI Key

XRVNTVAGNICXTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=NN=C(S3)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: This step often involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

    Attachment of the Sulfanyl Group: This can be done through nucleophilic substitution reactions where a suitable thiol reacts with a halogenated precursor.

    Final Coupling: The final step involves coupling the intermediate compounds under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and

Biological Activity

5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural characteristics, which include a chlorinated pyrimidine ring, a thiadiazole moiety, and sulfanyl groups, suggest diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClN5OS3C_{16}H_{14}ClN_{5}OS_{3}, with a molecular weight of approximately 424.0 g/mol. The compound's structure includes:

  • Chlorinated Pyrimidine Ring
  • Thiadiazole Ring
  • Sulfanyl Group

These features contribute to its chemical reactivity and biological activity.

The proposed mechanism of action for 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves interactions with specific molecular targets that may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism or cancer cell growth.
  • Disruption of DNA and Protein Synthesis : It could interfere with nucleic acid synthesis and protein production, leading to inhibited cell proliferation.
  • Cell Signaling Pathways : The compound might modulate signaling pathways that are critical for cell survival and growth.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research suggests it may be effective against various bacterial strains, including those resistant to conventional antibiotics. A comparative analysis of similar compounds shows that modifications in the structure can enhance antibacterial efficacy.

CompoundActivity Against Bacteria
5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamideModerate to strong against Salmonella typhi and Bacillus subtilis
Other Similar CompoundsVarying levels of activity; some exhibit strong inhibition

Anticancer Activity

The anticancer potential of the compound has been explored through various assays. Initial findings suggest that it may induce apoptosis in cancer cells by activating intrinsic pathways. Studies have shown promising results in cell lines representing different types of cancer.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Intrinsic pathway activation

Case Studies

Recent case studies have highlighted the effectiveness of 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide in preclinical models:

  • Study on Antimicrobial Efficacy : A study conducted on a series of synthesized compounds demonstrated that this specific compound showed superior activity against resistant strains compared to other derivatives.
  • Anticancer Screening : In vitro studies indicated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, suggesting its potential as a therapeutic agent.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyridine vs. Pyrimidine Core: The compound N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide () replaces the pyrimidine core with a pyridine ring.

Benzyl Group Substitutions

  • Positional Isomerism :
    The (3-methylbenzyl)sulfanyl group in the target compound contrasts with 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide (), which features a 4-methylbenzyl substituent. Meta-substitution (3-methyl) may influence steric interactions compared to para-substitution (4-methyl), affecting target engagement .
  • Halogenation Effects :
    The compound 5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide () introduces a fluorine atom at the benzyl para-position. Fluorine’s electronegativity can enhance binding through dipole interactions or improve pharmacokinetic properties like metabolic stability .

Sulfur-Containing Functional Groups

  • Sulfanyl vs. Sulfonyl Groups: The target compound’s sulfanyl (-S-) group is less oxidized than sulfonyl (-SO₂-) analogs (e.g., ). For example, 2-(benzylsulfonyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide () has a logP value influenced by the sulfonyl moiety, which may alter bioavailability .

Thiadiazole Ring Modifications

  • Alkyl Substituents :
    Variations in the thiadiazole’s 5-position substituent (methyl in the target compound vs. ethyl or propyl in and ) impact steric bulk and lipophilicity. Larger alkyl groups (e.g., ethyl or propyl) may enhance hydrophobic interactions but reduce solubility .
  • Trifluoromethyl Substitution: The patent-derived compound 5-(4-chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide () introduces a trifluoromethyl group on the thiadiazole. Such substitutions are known to improve metabolic stability and binding affinity due to fluorine’s electronegativity and lipophilicity .

Structural and Physicochemical Data Table

Compound Name Core Benzyl Group Sulfur Group Thiadiazole Substituent Molecular Weight Key Reference
Target Compound Pyrimidine 3-Methylbenzyl Sulfanyl 5-Methyl 417.90* -
N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide Pyridine None (sulfonamide) Sulfonamide 5-Methyl 443.96
5-Chloro-2-[(4-methylbenzyl)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide Pyrimidine 4-Methylbenzyl Sulfonyl 5-Ethyl 453.94
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide Pyrimidine 4-Fluorobenzyl Sulfonyl 5-Methyl 427.86
2-(Benzylsulfonyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide Pyrimidine Benzyl Sulfonyl 5-Propyl 467.97

*Calculated molecular weight based on formula C₁₅H₁₄ClN₅OS₂.

Key Research Findings

  • Sulfonyl vs. Sulfanyl : Sulfonyl analogs (e.g., ) generally exhibit higher polarity, which may correlate with improved solubility but reduced cellular uptake compared to the sulfanyl-containing target compound .
  • Halogenation : Fluorine substitution () is a common strategy to enhance binding affinity and in vivo stability, as seen in kinase inhibitors and antimicrobial agents .

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